

# Comparative Guide to the Structural Confirmation of 2-nitro-N-propylbenzenesulfonamide

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## Compound of Interest

Compound Name: 2-nitro-N-propylbenzenesulfonamide

Cat. No.: B3058505

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This guide provides a comparative analysis of methodologies for the structural confirmation of **2-nitro-N-propylbenzenesulfonamide**. As direct single-crystal X-ray crystallographic data for this specific compound is not publicly available, this document outlines a comprehensive approach utilizing data from closely related structures and a suite of complementary analytical techniques.

## Data Presentation

### Comparison of Crystallographic Data from Structurally Related Compounds

To infer the likely solid-state conformation and packing of **2-nitro-N-propylbenzenesulfonamide**, we can analyze the crystallographic data of analogous compounds. The following table summarizes key parameters from the single-crystal X-ray diffraction studies of 2-Nitro-N-phenylbenzenesulfonamide and N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide. These structures provide valuable insights into the bond angles, torsion angles, and intermolecular interactions characteristic of nitro-substituted benzenesulfonamides.

Parameter	2-Nitro-N-phenylbenzenesulfonamide <sup>[1][2]</sup>	N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide <sup>[3]</sup>
Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> S	C <sub>16</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>4</sub> S
Molecular Weight	278.28 g/mol	368.83 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 13.308(2) Å, b = 6.1629(7) Å, c = 15.285(2) Å, β = 100.80(1)°	a = 7.8254(8) Å, b = 19.610(2) Å, c = 22.533(3) Å
Key Torsion Angle	C-N-S-C: -72.83(15)°	-
Dihedral Angle	Between benzene rings: 59.55(7)°	Between phenyl and benzene rings: 19.4(2)°
Key Interactions	Intramolecular N-H...O hydrogen bond; Intermolecular C-H...O interactions	Intermolecular N-H...O and C-H...O interactions

## Comparison of Analytical Techniques for Structural Elucidation

The definitive confirmation of **2-nitro-N-propylbenzenesulfonamide**'s structure requires a multi-faceted approach. The table below compares the utility of X-ray crystallography with other key spectroscopic methods.

Technique	Strengths	Weaknesses	Application to 2-nitro-N-propylbenzenesulfonamide
Single-Crystal X-ray Crystallography	Provides unambiguous 3D molecular structure, bond lengths, bond angles, and packing information.	Requires a suitable single crystal, which can be difficult to grow.	Would provide definitive proof of structure and conformation if a crystal can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Gives detailed information about the chemical environment of $^1\text{H}$ and $^{13}\text{C}$ atoms, confirming the carbon skeleton and proton connectivity. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	Does not provide information on bond lengths or angles directly; interpretation can be complex for molecules with overlapping signals.	Essential for confirming the propyl group attachment and the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy	Quickly identifies the presence of key functional groups (e.g., $-\text{NO}_2$ , $-\text{SO}_2\text{NH}-$ ). <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>	Provides limited information on the overall molecular structure and connectivity.	Useful for rapid confirmation of the nitro (strong bands around $1550\text{-}1475\text{ cm}^{-1}$ and $1360\text{-}1290\text{ cm}^{-1}$ ) and sulfonamide functional groups. <a href="#">[7]</a> <a href="#">[8]</a>
Mass Spectrometry (MS)	Determines the molecular weight with high accuracy and provides fragmentation patterns that can help in structural elucidation. <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>	Isomer differentiation can be challenging without tandem MS; does not provide stereochemical information.	Confirms the molecular formula ( $\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4\text{S}$ ) and can support the proposed structure through analysis of fragmentation pathways.

## Experimental Protocols

### Single-Crystal X-ray Crystallography

- **Crystal Growth:** Single crystals of **2-nitro-N-propylbenzenesulfonamide** would be grown, likely through slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture) containing the dissolved compound.
- **Data Collection:** A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer. The crystal is then placed in a monochromatic X-ray beam. A modern diffractometer (e.g., Bruker SMART APEX CCD or Oxford Diffraction Xcalibur) would be used to collect diffraction data at a controlled temperature (often 100 K or 293 K)[1][3].
- **Structure Solution and Refinement:** The collected diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on  $F^2$ . Software such as SHELXS and SHELXL is commonly used for this purpose.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Data Acquisition:** The sample is placed in the NMR spectrometer.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.
- **Data Analysis:** The chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and integration of the signals are analyzed to assign the structure. For **2-nitro-N-propylbenzenesulfonamide**, one would expect signals for the aromatic protons, the propyl chain protons, and the NH proton of the sulfonamide[13].

### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for Attenuated

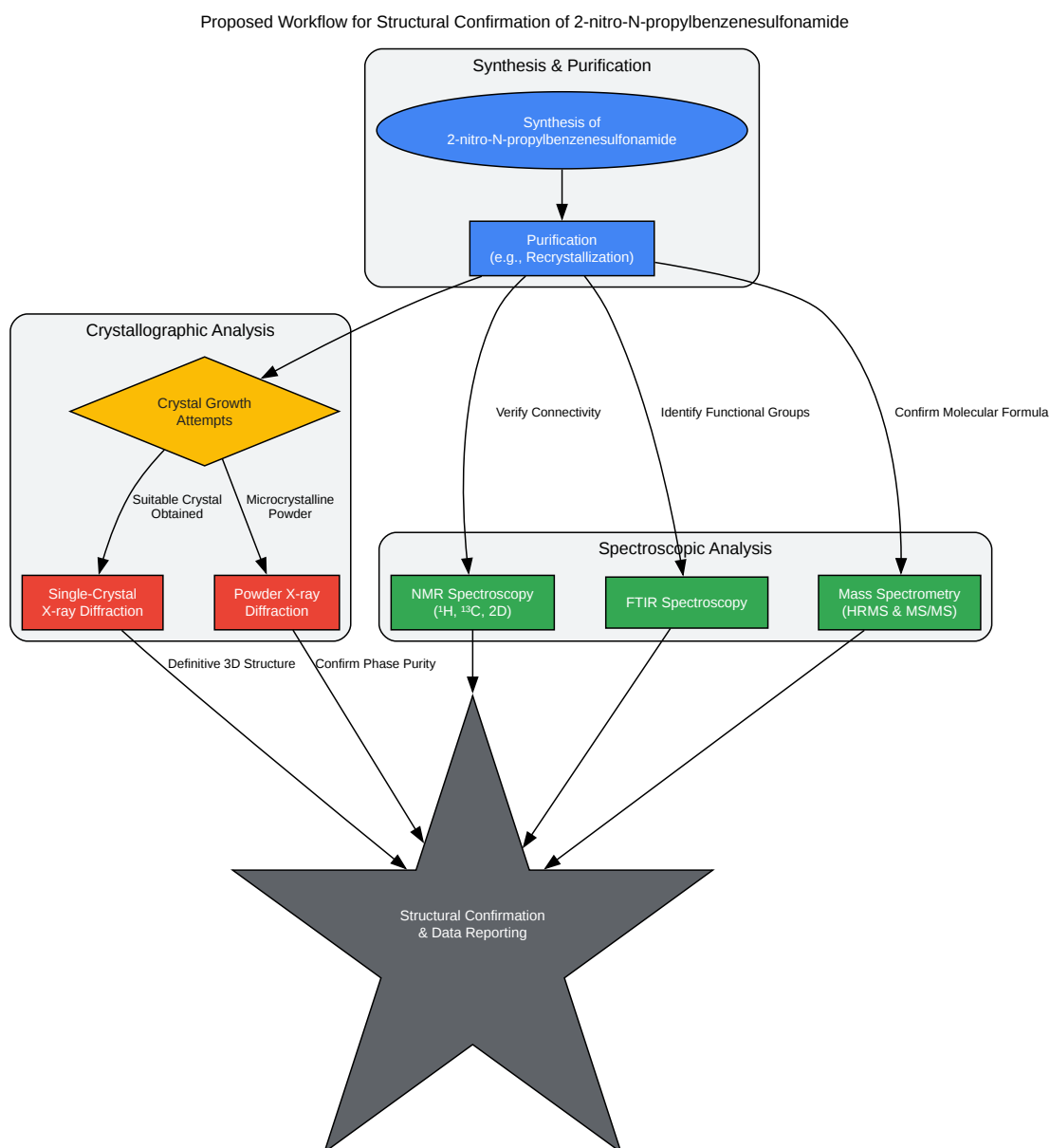
Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

- **Data Acquisition:** A background spectrum (of the KBr pellet or empty ATR crystal) is collected. The sample is then scanned over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule. Key expected bands include those for N-H stretching, S=O stretching (asymmetric and symmetric), and N=O stretching (asymmetric and symmetric)[7][8][14].

## Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Data Acquisition:** The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. A full scan mass spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
- **Data Analysis:** The mass-to-charge ratio ( $m/z$ ) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern is analyzed to identify characteristic fragments that support the proposed structure. For sulfonamides, common fragmentation involves cleavage of the S-N and S-C bonds[10].

## Visualization



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Caption: Workflow for the structural confirmation of **2-nitro-N-propylbenzenesulfonamide**.

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